Several synthetic methods have been developed for the preparation of 4,5-diphenyl-1H-pyrrole-3-carbonitrile. Notable techniques include:
The structure of 4,5-diphenyl-1H-pyrrole-3-carbonitrile features a five-membered pyrrole ring with two phenyl groups at the 4 and 5 positions and a carbonitrile group at the 3 position. The compound's chemical structure can be represented as follows:
Key structural data include:
4,5-Diphenyl-1H-pyrrole-3-carbonitrile can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility as an intermediate in organic synthesis .
The mechanism of action for compounds like 4,5-diphenyl-1H-pyrrole-3-carbonitrile often involves interactions at the molecular level with biological targets. The carbonitrile moiety may facilitate binding to enzymes or receptors, influencing biological pathways related to inflammation or antimicrobial activity.
Research indicates that such compounds may act by modulating signaling pathways or inhibiting specific enzymes involved in disease processes . Detailed studies on specific mechanisms are ongoing to elucidate their pharmacological effects.
The applications of 4,5-diphenyl-1H-pyrrole-3-carbonitrile extend into several scientific fields:
Pyrrole, a five-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry due to its remarkable versatility in drug design. Its electron-rich aromatic system enables diverse non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This adaptability allows pyrrole derivatives to interact with enzymes, receptors, and nucleic acids, making them indispensable in developing therapeutics for cancer, infectious diseases, and neurological disorders. Notable examples include the antimicrobial agent Tolfenamic acid and the cholesterol-lowering drug Atorvastatin, both featuring functionalized pyrrole cores that enable target binding [5] [6]. The scaffold’s synthetic flexibility facilitates extensive structural modifications, enabling medicinal chemists to fine-tune pharmacokinetic properties while retaining bioactivity. This balance of target affinity and drug-like characteristics underpins the sustained pharmaceutical interest in pyrrole chemistry, particularly in addressing emerging therapeutic challenges like antibiotic resistance [6] [8].
Table 1: Biologically Active Pyrrole Derivatives in Therapeutics
Compound Class | Therapeutic Application | Key Structural Features |
---|---|---|
4,5-Diphenylpyrrole-3-carbonitrile | Metallo-β-lactamase inhibition | 2-Amino, 3-cyano, 4,5-diphenyl |
Atorvastatin | Cholesterol reduction | Pyrrole-2-carboxamide, isopropyl group |
Tolfenamic acid | Anti-inflammatory/analgesic | 2-Methyl-5-chloro-pyrrole-3-carboxylic acid |
Sunitinib | Anticancer (tyrosine kinase inhib.) | 5-Fluoropyrrole-2,4-dione core |
4,5-Diphenyl-1H-pyrrole-3-carbonitrile (CAS RN: 161958-65-2) features a unique molecular architecture that confers distinctive target-binding capabilities. Its canonical SMILES representation (N#CC1=CNC(C2=CC=CC=C2)=C1C3=CC=CC=C3) reveals three critical functional domains: (1) the electron-withdrawing cyano (–CN) group at position 3, which enhances hydrogen-bond acceptor capacity; (2) the hydrogen-bond donor capable –NH– group at position 1; and (3) the sterically demanding 4,5-diphenyl substituents that create a hydrophobic "crescent" [1]. This trifecta of functional groups enables simultaneous multipoint interactions with enzyme active sites. The planar diphenyl groups facilitate π-π stacking with aromatic residues (e.g., tryptophan or tyrosine), while the cyano nitrogen and pyrrolic NH engage in hydrogen bonding with catalytic residues. Molecular weight (244.3 g/mol) and moderate lipophilicity (calculated LogP ~4.2) align with drug-like properties, though the symmetrical phenyl rings may limit aqueous solubility [5].
Structure-activity relationship (SAR) studies reveal stringent requirements for bioactivity:
Derivatives like 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (CAS RN: 55817-67-9, MW: 349.44 g/mol) and 2-amino-1-butyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (CAS RN: 477887-28-8, MW: 315.41 g/mol) exemplify modifications explored to optimize pharmacokinetics, though with variable success in retaining target affinity [2] [3] [4].
The global crisis of antibiotic resistance, driven by β-lactamase enzyme production in Gram-negative pathogens, underscores the therapeutic urgency for novel inhibitors. Metallo-β-lactamases (MBLs)—classified into B1 (e.g., IMP-1), B2 (e.g., CphA), and B3 (e.g., AIM-1) subclasses—hydrolyze nearly all β-lactam antibiotics, including carbapenems (last-resort agents). Crucially, MBLs evade existing serine-β-lactamase inhibitors (e.g., clavulanate), creating a critical treatment gap [5] [6].
4,5-Diphenyl-1H-pyrrole-3-carbonitrile emerged as a promising broad-spectrum MBL inhibitor scaffold through targeted screening. Initial studies identified its parent structure as a competitive inhibitor of IMP-1 (B1 MBL; Kᵢ = 21 ± 10 μM). Subsequent optimization revealed:
Table 2: Inhibition Profile of 4,5-Diphenyl-1H-pyrrole-3-carbonitrile Derivatives Against Key MBLs
Enzyme (Subclass) | Bacterial Source | Inhibition Constant (Kᵢ, μM) | Mode of Inhibition |
---|---|---|---|
IMP-1 (B1) | Pseudomonas aeruginosa | 21 ± 10 (parent) → 0.8 (acyl) | Competitive |
CphA (B2) | Aeromonas hydrophila | Low micromolar range | Mixed |
AIM-1 (B3) | Pseudomonas aeruginosa | Low micromolar range | Mixed |
The scaffold’s efficacy against diverse MBLs stems from its ability to exploit conserved hydrophobic active-site pockets without directly coordinating zinc ions—a key distinction from chelating inhibitors like captopril. This unique mechanism avoids interference with human metalloenzymes, potentially reducing off-target effects [5] [6]. Hybrid derivatives synthesized via ultrasonic methods (e.g., hexahydroquinoline-pyrrole conjugates) show modest antibacterial effects but highlight the scaffold’s versatility for further structural innovation [8].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8